

An In-depth Technical Guide to 1,3-Dibenzoylbenzene

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Compound of Interest

Compound Name: 1,3-Dibenzoylbenzene

Cat. No.: B181577

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This technical guide provides comprehensive information on **1,3-Dibenzoylbenzene**, a diarylketone derivative with applications in organic synthesis and materials science. This document details its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.

Core Chemical Identifiers

Identifier	Value
CAS Number	3770-82-9[1]
IUPAC Name	(3-benzoylphenyl)(phenyl)methanone[2]
Synonyms	m-Dibenzoylbenzene, 1,3-Phenylenebis(phenylmethanone)[2][3]
Molecular Formula	C ₂₀ H ₁₄ O ₂ [2]
Molecular Weight	286.32 g/mol [1]

Quantitative Data Summary

A summary of the key quantitative data for **1,3-Dibenzoylbenzene** is presented below for easy reference and comparison.

Property	Value	Source
Melting Point	105-108 °C	[1][4]
Appearance	White to pale grey solid/powder	[5]
Solubility	Sparingly soluble in water (4.0E-3 g/L at 25°C)	[6]
¹ H NMR Spectrum	Data available	[2]
¹³ C NMR Spectrum	Data available	[2]
Infrared (IR) Spectrum	Data available	[2][3]
Mass Spectrum (EI)	Major fragments at m/z 105, 77, 286	[2][3]
UV/Visible Spectrum	Data available	[3]

Experimental Protocols

The following section provides a detailed methodology for the synthesis and purification of **1,3-Dibenzoylbenzene**. The primary synthetic route is the Friedel-Crafts acylation of benzene with isophthaloyl chloride.

Synthesis of 1,3-Dibenzoylbenzene via Friedel-Crafts Acylation

This procedure is adapted from the synthesis of the isomeric 1,4-Dibenzoylbenzene and is expected to yield the desired product.

Materials:

- Isophthaloyl chloride (1,3-benzenedicarbonyl dichloride)
- Benzene (anhydrous)
- Aluminum chloride (anhydrous)

- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution
- Crushed ice
- Dimethylformamide (for recrystallization)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous benzene.
- Catalyst Addition: To the stirred benzene, carefully add anhydrous aluminum chloride in portions. The mixture should be cooled in an ice bath to manage the exothermic reaction.
- Acylation: A solution of isophthaloyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene.
- Reaction: After the addition is complete, the reaction mixture is heated to reflux (around 70-80°C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Workup: The organic layer is separated using a separatory funnel. The aqueous layer is extracted with benzene. The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Solvent Removal: The excess benzene is removed from the organic layer by rotary evaporation to yield the crude **1,3-Dibenzoylbenzene**.

Purification by Recrystallization

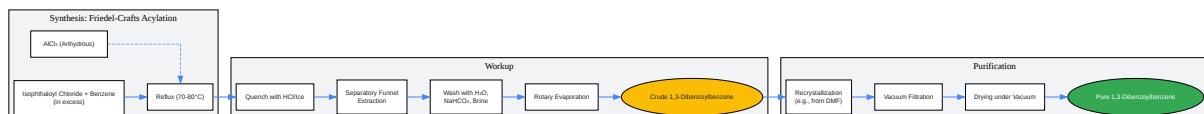
The crude product can be purified by recrystallization to obtain a product of high purity.

Procedure:

- Solvent Selection: While various solvents can be tested, dimethylformamide has been shown to be effective for the recrystallization of the similar 1,4-isomer and is a good starting point.^[7]
- Dissolution: The crude **1,3-Dibenzoylbenzene** is dissolved in a minimal amount of hot dimethylformamide.
- Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.
- Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel.
- Washing: The crystals are washed with a small amount of cold solvent to remove any adsorbed impurities.
- Drying: The purified crystals are dried under vacuum to remove any residual solvent. The purity can be confirmed by melting point determination and spectroscopic analysis.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1,3-Dibenzoylbenzene**.



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Caption: Workflow for the synthesis and purification of **1,3-Dibenzoylbenzene**.

Applications in Research and Development

1,3-Dibenzoylbenzene serves as a valuable reagent in organic synthesis. It is notably used in the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE). Furthermore, it has been utilized in the synthesis of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbons with parallel spins, highlighting its utility in the field of materials science and molecular magnetism.[4] As a diarylketone derivative, it possesses topologically pseudodegenerate π -LUMO's (lowest unoccupied molecular orbitals), a feature of interest in the study of molecular electronics.[4]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dibenzoylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181577#1-3-dibenzoylbenzene-cas-number-and-iupac-name>]

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